Cas no 2138529-57-2 (2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol)
![2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138529-57-2x500.png)
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2138529-57-2
- EN300-1152388
- 2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
-
- インチ: 1S/C11H17N3O/c12-11-6-10(13-14(11)3-4-15)9-5-8(9)7-1-2-7/h6-9,15H,1-5,12H2
- InChIKey: CAROIZYNNYXAHS-UHFFFAOYSA-N
- ほほえんだ: OCCN1C(=CC(C2CC2C2CC2)=N1)N
計算された属性
- せいみつぶんしりょう: 207.137162174g/mol
- どういたいしつりょう: 207.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1152388-10.0g |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol |
2138529-57-2 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1152388-0.5g |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol |
2138529-57-2 | 0.5g |
$1482.0 | 2023-05-23 | ||
Enamine | EN300-1152388-2.5g |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol |
2138529-57-2 | 2.5g |
$3025.0 | 2023-05-23 | ||
Enamine | EN300-1152388-5.0g |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol |
2138529-57-2 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1152388-1.0g |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol |
2138529-57-2 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1152388-0.05g |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol |
2138529-57-2 | 0.05g |
$1296.0 | 2023-05-23 | ||
Enamine | EN300-1152388-0.1g |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol |
2138529-57-2 | 0.1g |
$1357.0 | 2023-05-23 | ||
Enamine | EN300-1152388-0.25g |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol |
2138529-57-2 | 0.25g |
$1420.0 | 2023-05-23 |
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-olに関する追加情報
Comprehensive Analysis of 2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS No. 2138529-57-2)
The compound 2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS No. 2138529-57-2) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and biochemical research. This heterocyclic compound, featuring a pyrazole core and cyclopropyl substituents, is a subject of growing interest among researchers exploring novel small-molecule therapeutics and enzyme inhibitors.
One of the most intriguing aspects of this compound is its molecular architecture. The presence of both amino and hydroxyl functional groups makes it particularly valuable for drug discovery applications, as these moieties often participate in crucial hydrogen bonding interactions with biological targets. Recent studies in medicinal chemistry have highlighted the importance of such N-heterocycles in developing selective kinase inhibitors, a hot topic in cancer research and immunotherapy development.
From a synthetic chemistry perspective, the 2-cyclopropylcyclopropyl moiety presents interesting challenges and opportunities. Cyclopropane rings are known for their ring strain and unique electronic properties, which can significantly influence the compound's bioavailability and metabolic stability. These characteristics are currently being explored in the context of fragment-based drug design, a cutting-edge approach in pharmaceutical development.
The pyrazole ethanol derivative structure of this compound also makes it relevant to current research in central nervous system (CNS) drug development. Many successful neuroactive compounds contain similar scaffolds, leading to increased interest from researchers working on neurodegenerative diseases and psychiatric disorders. The compound's potential blood-brain barrier permeability is another area of active investigation.
In the field of chemical biology, this molecule serves as a valuable chemical probe for studying various biological pathways. Its modular structure allows for straightforward structure-activity relationship (SAR) studies, making it particularly useful for target identification and validation in drug discovery pipelines.
Recent advances in computational chemistry and molecular modeling have enabled researchers to better understand the conformational preferences and binding modes of this compound class. These insights are proving invaluable for the design of next-generation therapeutic agents with improved target specificity and reduced off-target effects.
The compound's physicochemical properties are also noteworthy. With balanced lipophilicity and water solubility, it represents an attractive starting point for lead optimization in drug development programs. These characteristics are particularly important given the current industry focus on developing orally bioavailable drugs with favorable ADME profiles.
From a patent landscape perspective, derivatives of 2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol have been appearing with increasing frequency in pharmaceutical applications. This trend reflects the growing recognition of this scaffold's potential in addressing unmet medical needs across various therapeutic areas.
In green chemistry applications, researchers are investigating more sustainable synthetic routes to this compound, aligning with the pharmaceutical industry's push toward environmentally friendly synthesis. The development of catalytic methods and atom-economical processes for its production is an active area of research.
As the scientific community continues to explore the potential of CAS No. 2138529-57-2, its versatility as a molecular building block becomes increasingly apparent. Whether in academic research or industrial applications, this compound represents an important tool in the ongoing quest to develop innovative solutions to complex biological challenges.
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